molecular formula C22H19N3O2S B15082138 [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate

Cat. No.: B15082138
M. Wt: 389.5 g/mol
InChI Key: FCAUVWIEGDUULP-HZHRSRAPSA-N
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Description

The compound [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate (hereafter referred to as the target compound) is a benzoate ester derivative featuring a hydrazinylidene group substituted with a phenylcarbamothioyl moiety. The molecular structure includes:

  • A 2-methylbenzoate ester core.
  • A para-substituted phenyl ring connected via a hydrazone linker.
  • A phenylcarbamothioyl group (C₆H₅NHCS−), contributing to its thiourea-like characteristics.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C22H19N3O2S/c1-16-7-5-6-10-20(16)21(26)27-19-13-11-17(12-14-19)15-23-25-22(28)24-18-8-3-2-4-9-18/h2-15H,1H3,(H2,24,25,28)/b23-15+

InChI Key

FCAUVWIEGDUULP-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of the phenylcarbamothioylhydrazine intermediate, which is then reacted with an appropriate aldehyde to form the hydrazone. This hydrazone is subsequently coupled with 2-methylbenzoic acid under esterification conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce amines.

Scientific Research Applications

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The target compound belongs to a broader class of hydrazone-linked benzoate derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name / CID Core Structure Key Substituents/Modifications Notable Properties/Effects Reference
Target Compound 2-Methylbenzoate Phenylcarbamothioylhydrazinylidene (E-configuration) Thiourea-like H-bonding potential
CID 9621529 2-Methylbenzoate 4-Bromo-phenyl, phenylacetylhydrazinylidene Enhanced lipophilicity (Br), steric bulk
CID 9687778 2-Methylbenzoate 2-Iodobenzoylhydrazinylidene High polarizability (I), potential radioimaging
4-Methoxy-N′-(2-methoxybenzylidene)-benzohydrazide Benzohydrazide 3,5-Dimethoxybenzoate, methoxy groups Electron-donating effects, intramolecular H-bonds
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Benzimidazole-sulfanyl Benzimidazole ring, sulfanyl group Enhanced solubility (sulfanyl), heterocyclic bioactivity

Key Observations:

  • Electron-Withdrawing vs. Methoxy groups (e.g., in ) enhance electron density, improving stability and H-bonding capacity .
  • Heterocyclic Modifications : The benzimidazole-sulfanyl analog () introduces a nitrogen-rich heterocycle, which may enhance interactions with biological targets (e.g., enzymes or DNA) .
  • Thiourea vs.

Physicochemical and Crystallographic Comparisons

  • Azomethine Bond Conformation : Both the target compound and the dimethoxy derivative () adopt an E-configuration, which minimizes steric clash and stabilizes the planar hydrazone structure .
  • Crystal Packing : The dimethoxy analog () exhibits intramolecular H-bonds (N–H···O, C–H···O) and a dihedral angle of 17.41° between aromatic rings, influencing solubility and melting points . Similar data for the target compound are unavailable but inferred to differ due to the thiourea group’s bulk.
  • Collision Cross-Section (CCS) : Analogs like CID 9621529 and CID 9687778 have predicted CCS values (212–222 Ų), suggesting moderate polarity and gas-phase stability .

Biological Activity

The compound [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methylbenzoic acid derivatives with phenylcarbamothioylhydrazine. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shifts and coupling constants.
  • High-Resolution Mass Spectrometry (HRMS) : Employed to determine the molecular weight and formula.
  • X-ray Crystallography : Provides insights into the molecular geometry and intermolecular interactions.

Antimicrobial Activity

Recent studies indicate that derivatives of thiazole, including the compound , exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial and fungal strains.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BCandida albicans1.23 μg/mL
This compoundEscherichia coliTBD

The presence of electronegative atoms in the structure enhances the antibacterial activity by increasing lipophilicity, which is crucial for membrane penetration and interaction with microbial targets .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving various cancer cell lines such as HeLa (cervical), A2780 (ovarian), and MCF-7 (breast) have demonstrated promising results.

Cell LineIC50 Value (μM)Reference
HeLa0.62
A27801.08
MCF-70.75

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

Case Studies

  • Antifungal Activity : In a study assessing various thiazole derivatives, it was found that compounds with similar structural features to this compound exhibited significant antifungal activity against Candida parapsilosis, with an MIC comparable to standard antifungal agents like ketoconazole .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects on breast cancer cells revealed that derivatives with similar functional groups showed IC50 values as low as 0.33 μM, indicating strong potential for therapeutic applications .

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